molecular formula C18H16N2O10S2 B2866475 Bis[2-(4-nitrophenoxycarbonyloxy)ethyl] persulfide CAS No. 1435972-52-3

Bis[2-(4-nitrophenoxycarbonyloxy)ethyl] persulfide

Cat. No.: B2866475
CAS No.: 1435972-52-3
M. Wt: 484.45
InChI Key: QTUSWJNRRLOVAI-UHFFFAOYSA-N
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Description

Bis[2-(4-nitrophenoxycarbonyloxy)ethyl] persulfide is a chemical compound with the molecular formula C18H16N2O10S2 It is known for its unique structure, which includes two nitrophenyl groups and a persulfide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis[2-(4-nitrophenoxycarbonyloxy)ethyl] persulfide typically involves the reaction of 4-nitrophenol with ethylene carbonate to form 2-(4-nitrophenoxy)ethyl carbonate. This intermediate is then reacted with a disulfide compound under controlled conditions to yield the final product. The reaction conditions often require the use of a base, such as sodium hydroxide, and an organic solvent, such as dichloromethane, to facilitate the reaction.

Industrial Production Methods

While the compound is mainly synthesized for research purposes, industrial production methods would likely involve scaling up the laboratory procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially hazardous reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

Bis[2-(4-nitrophenoxycarbonyloxy)ethyl] persulfide undergoes several types of chemical reactions, including:

    Oxidation: The persulfide linkage can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups can be reduced to amines under appropriate conditions.

    Substitution: The nitrophenyl groups can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted nitrophenyl derivatives.

Scientific Research Applications

Bis[2-(4-nitrophenoxycarbonyloxy)ethyl] persulfide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism by which Bis[2-(4-nitrophenoxycarbonyloxy)ethyl] persulfide exerts its effects is primarily through its reactive functional groups. The nitrophenyl groups can interact with various biological targets, while the persulfide linkage can undergo redox reactions, influencing cellular processes. The compound’s molecular targets and pathways are still under investigation, but it is believed to interact with enzymes and proteins involved in oxidative stress and signal transduction.

Comparison with Similar Compounds

Similar Compounds

  • Bis(4-nitrophenyl) disulfide
  • Bis(2-nitrophenyl) disulfide
  • Bis(4-nitrophenyl) carbonate

Uniqueness

Bis[2-(4-nitrophenoxycarbonyloxy)ethyl] persulfide is unique due to its combination of nitrophenyl groups and a persulfide linkage, which imparts distinct chemical reactivity and potential biological activity. Compared to similar compounds, it offers a unique set of properties that make it valuable for specific research applications.

Properties

IUPAC Name

2-[2-(4-nitrophenoxy)carbonyloxyethyldisulfanyl]ethyl (4-nitrophenyl) carbonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O10S2/c21-17(29-15-5-1-13(2-6-15)19(23)24)27-9-11-31-32-12-10-28-18(22)30-16-7-3-14(4-8-16)20(25)26/h1-8H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTUSWJNRRLOVAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC(=O)OCCSSCCOC(=O)OC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O10S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1435972-52-3
Record name 2-[(2-{[(4-nitrophenoxy)carbonyl]oxy}ethyl)disulfanyl]ethyl 4-nitrophenyl carbonate
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